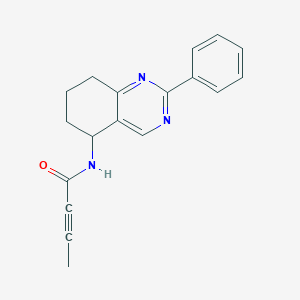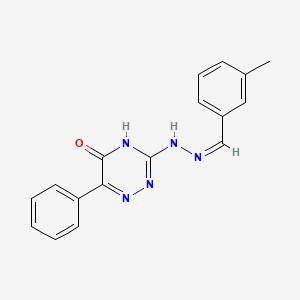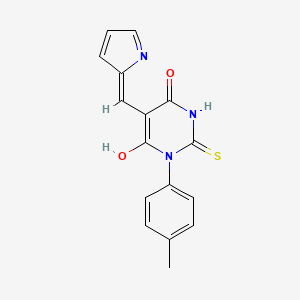
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide, also known as PHB, is a chemical compound that has been widely studied for its potential applications in scientific research. PHB is a member of the quinazoline family of compounds and has been found to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. This leads to a disruption in the normal functioning of cells, which can ultimately result in cell death.
Biochemical and Physiological Effects:
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, such as protein kinase C and phospholipase A2. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide in lab experiments is that it has been extensively studied and its effects are well-characterized. This makes it a useful tool for researchers who are interested in studying the mechanisms of action of various compounds. However, one limitation of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide is that it can be difficult to obtain in large quantities and may be expensive.
未来方向
There are several future directions for research on N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide. One area of research that is of particular interest is in the development of new cancer therapies. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has shown promise as a potential anti-cancer agent, and further research is needed to determine its efficacy in clinical trials.
Another area of research that is of interest is in the development of new treatments for neurodegenerative diseases. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent.
In addition, there is interest in studying the pharmacokinetics of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide and its potential interactions with other drugs. This will be important for determining its safety and efficacy in clinical settings.
合成方法
The synthesis of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide involves the reaction of 2-phenyl-5,6,7,8-tetrahydroquinazoline with propargyl bromide. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is purified using column chromatography to obtain pure N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide.
科学研究应用
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been studied for its potential applications in scientific research. One area of research that has shown promise is in the treatment of cancer. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been found to inhibit the growth of cancer cells in vitro and in vivo. This is thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research that has shown promise is in the treatment of neurodegenerative diseases. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This is thought to be due to its ability to reduce oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-7-17(22)20-15-10-6-11-16-14(15)12-19-18(21-16)13-8-4-3-5-9-13/h3-5,8-9,12,15H,6,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWURBZLPGMWRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCC2=NC(=NC=C12)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methoxy-2-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5970612.png)
![3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5970616.png)
![(3-chlorophenyl)[1-(2-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B5970625.png)
![diethyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B5970629.png)
![6-(5-phenyl-1H-pyrrol-2-yl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5970631.png)
![2-methyl-6-{1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B5970643.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5970652.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline](/img/structure/B5970656.png)


![2-(3-isobutylisoxazol-5-yl)-7,7-dimethyl-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5970677.png)
![8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid](/img/structure/B5970701.png)
